5-(1,1-Dimethylheptyl)resorcinol

Description

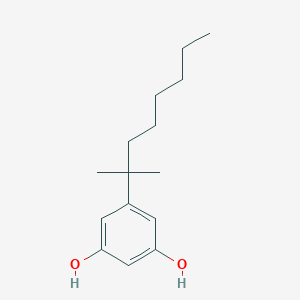

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methyloctan-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-4-5-6-7-8-15(2,3)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBGUJWRDDDVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205020 | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56469-10-4 | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56469-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056469104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylheptyl)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(1,1-Dimethylheptyl)resorcinol: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(1,1-Dimethylheptyl)resorcinol, a key intermediate in the synthesis of the synthetic cannabinoid, Nabilone.[1][2] This document details the compound's structure, summarizes its quantitative data, and outlines experimental protocols for its synthesis and analysis. Furthermore, it visualizes its primary biological signaling pathway, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound, also known by its IUPAC name 5-(2-methyloctan-2-yl)benzene-1,3-diol, is a synthetic organic compound belonging to the resorcinol family.[3] Its structure is characterized by a resorcinol (1,3-dihydroxybenzene) core substituted with a bulky 1,1-dimethylheptyl group at the 5-position. This significant alkyl substitution imparts a notable hydrophobic character to the molecule, influencing its solubility and biological activity. The presence of two hydroxyl groups on the aromatic ring makes it a potential hydrogen bond donor and confers antioxidant properties.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 56469-10-4 | [2] |

| Molecular Formula | C₁₅H₂₄O₂ | [2][4] |

| Molecular Weight | 236.35 g/mol | [4] |

| Appearance | Off-white to light beige solid/powder | [1][5] |

| Melting Point | 99 °C | [5] |

| Boiling Point | 161-163 °C @ 0.5 Torr | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| XLogP3 | 5.6 | [5] |

| Topological Polar Surface Area | 40.5 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Chemical Structure Visualization

The chemical structure of this compound is depicted below.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Friedel-Crafts Alkylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of resorcinol.[3][6] This electrophilic aromatic substitution reaction involves the reaction of resorcinol with an alkylating agent, such as 2-methyl-2-octanol, in the presence of a Lewis acid catalyst.

Materials:

-

Resorcinol

-

2-Methyl-2-octanol

-

Anhydrous Aluminum Chloride (AlCl₃) or Sulfuric Acid (H₂SO₄)

-

Dry Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ in dry CH₂Cl₂.

-

Cool the suspension in an ice bath.

-

Add a solution of resorcinol in dry CH₂Cl₂ to the dropping funnel and add it dropwise to the stirred suspension.

-

After the addition of resorcinol is complete, add a solution of 2-methyl-2-octanol in dry CH₂Cl₂ dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as an off-white solid.

High-Performance Liquid Chromatography (HPLC) Analysis

Purpose: To determine the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 column or equivalent C18 column

Mobile Phase:

-

A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

-

Set the HPLC parameters (e.g., flow rate, injection volume, column temperature, and UV detection wavelength).

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of the compound.

-

Calculate the purity of the sample by comparing its peak area to that of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound.

Instrumentation:

-

400 MHz or 500 MHz NMR spectrometer

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Acquire the ¹H NMR spectrum. Expected signals would include aromatic protons, hydroxyl protons, and aliphatic protons of the dimethylheptyl chain.

-

Acquire the ¹³C NMR spectrum. Expected signals would include aromatic carbons and aliphatic carbons.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the molecule.[7][8][9]

Mass Spectrometry (MS)

Purpose: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Procedure:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) which confirms the molecular weight of the compound.

-

If fragmentation is performed (MS/MS), analyze the fragmentation pattern to further confirm the structure.[8]

Biological Activity and Signaling Pathway

This compound is a synthetic alkylresorcinol that acts as a potent and selective cannabinoid receptor ligand, demonstrating high affinity for both CB1 and CB2 receptors.[3] As a precursor to Nabilone, its interaction with the endocannabinoid system is of significant pharmacological interest.

The binding of a cannabinoid agonist, such as a derivative of this compound, to CB1 or CB2 receptors initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

Upon agonist binding, the activated G-protein dissociates into its α and βγ subunits. The αi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly modulate the activity of various ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels. Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of extracellular signal-regulated kinases (ERK), which play a role in regulating gene expression and cell proliferation.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a precursor to synthetic cannabinoids and its inherent biological activity as a cannabinoid receptor ligand. This guide has provided a detailed overview of its chemical properties, structure, synthesis, and analytical methods, along with a visualization of its biological signaling pathway. The information presented herein is intended to serve as a valuable technical resource for researchers and professionals working in the fields of drug discovery and development.

References

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 3. This compound | Cannabinoid Research Compound [benchchem.com]

- 4. 5-(1,1-DIMETHYL-HEPTYL)RESORCINOL | 56469-10-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

5-(1,1-Dimethylheptyl)resorcinol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1,1-Dimethylheptyl)resorcinol, a key synthetic intermediate in the pharmaceutical industry, most notably in the production of the antiemetic drug Nabilone. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activity as a cannabinoid receptor ligand. The guide also includes a detailed visualization of the cannabinoid receptor signaling pathway, a critical aspect of its mechanism of action.

Chemical and Physical Properties

This compound, also known as 5-(2-methyloctan-2-yl)benzene-1,3-diol, is an off-white to light beige solid.[1] Its core structure consists of a resorcinol (1,3-dihydroxybenzene) moiety substituted with a bulky 1,1-dimethylheptyl group at the 5-position. This lipophilic side chain is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56469-10-4 | [2] |

| Molecular Formula | C15H24O2 | [2] |

| Molecular Weight | 2236.35 g/mol | [2] |

| Appearance | Off-White to Light Beige Solid | [1] |

| Melting Point | Not available in search results | |

| Boiling Point | 161-163 °C @ 0.5 Torr | [1] |

| Density | 1.0±0.1 g/cm³ | [1] |

| XLogP3 | 5.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Experimental Protocols

The synthesis of this compound is a multi-step process. One common method involves the Friedel-Crafts alkylation of a protected resorcinol derivative followed by deprotection. The following is a representative experimental protocol based on available literature.

2.1. Synthesis of this compound via Friedel-Crafts Alkylation

This synthesis involves the reaction of 3,5-dimethoxy-bromobenzene with tert-butyllithium to form a lithiated intermediate, which then reacts with 2-octanone. The resulting tertiary alcohol is reduced, and the methoxy groups are subsequently cleaved to yield the final product.

Materials:

-

3,5-dimethoxy-bromobenzene

-

tert-butyllithium

-

2-octanone

-

Anhydrous diethyl ether

-

Ammonium chloride solution (saturated)

-

Sodium sulfate (anhydrous)

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Boron tribromide

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine

Procedure:

-

Grignard-type Reaction: A solution of 3,5-dimethoxy-bromobenzene in anhydrous diethyl ether is cooled to -78°C. To this, a solution of tert-butyllithium is added dropwise, and the mixture is stirred for 1 hour. A solution of 2-octanone in anhydrous diethyl ether is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated ammonium chloride solution, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Reduction of the Tertiary Alcohol: The crude tertiary alcohol is dissolved in ethanol, and 10% palladium on carbon is added. The mixture is subjected to hydrogenation at 50 psi for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene.

-

Demethylation: The resulting 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene is dissolved in dichloromethane and cooled to 0°C. A solution of boron tribromide in dichloromethane is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is then carefully quenched with water, and the mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Biological Activity and Mechanism of Action

This compound is a synthetic cannabinoid that acts as a ligand for cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. The 1,1-dimethylheptyl side chain is a common feature in many potent synthetic cannabinoids and is crucial for high affinity to these receptors.

Table 2: Cannabinoid Receptor Activity of a Structurally Related Analog

| Compound | Receptor | Assay Type | Value | Reference |

| O-1966 (dimethoxyresorcinol analog) | CB2 | Selective Agonist | - | [3] |

The mechanism of action of this compound is presumed to be through its interaction with CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.

Signaling Pathways and Visualizations

Upon binding of an agonist like this compound, cannabinoid receptors (CB1 and CB2) undergo a conformational change, leading to the activation of associated heterotrimeric G-proteins (typically Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effector proteins.

Key signaling events include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the stimulation of various MAPK pathways, such as ERK, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and survival.

Experimental Workflow for Assessing Cannabinoid Receptor Activity

References

An In-depth Technical Guide to the Synthesis of 5-(1,1-Dimethylheptyl)resorcinol from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(1,1-dimethylheptyl)resorcinol, a key intermediate in the production of the synthetic cannabinoid Nabilone.[1][2] The primary focus of this document is the direct synthesis from resorcinol via Friedel-Crafts alkylation, a cornerstone of organic chemistry for forging aryl-alkyl carbon-carbon bonds.

Introduction

This compound, also known as 5-(2-methyloctan-2-yl)benzene-1,3-diol, is a substituted resorcinol derivative with significant applications in the pharmaceutical industry.[1] Its structure, featuring a bulky tertiary alkyl group on the resorcinol core, makes it a valuable precursor for various bioactive molecules. This guide details the chemical synthesis, experimental protocols, and underlying mechanisms involved in its preparation.

Synthetic Pathway: Friedel-Crafts Alkylation

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts alkylation of resorcinol. This electrophilic aromatic substitution reaction involves the reaction of resorcinol with a suitable alkylating agent in the presence of a Lewis acid catalyst.

The overall reaction is depicted below:

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-(1,1-Dimethylheptyl)resorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,1-Dimethylheptyl)resorcinol is a synthetic organic compound of significant interest in the pharmaceutical industry. It is a key intermediate in the synthesis of Nabilone, a synthetic cannabinoid analog of dronabinol (Δ⁹-THC), which is used as an antiemetic for patients undergoing cancer chemotherapy.[1][2] Structurally, it is a resorcinol derivative with a bulky dimethylheptyl substituent, a feature that contributes to its biological activity as a cannabinoid receptor ligand. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its role in cannabinoid receptor signaling.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug development.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-(1,1-Dimethylheptyl)benzene-1,3-diol | |

| Synonyms | 5-(1,1-Dimethylheptyl)-1,3-benzenediol, 5-(2-Methyloctan-2-yl)benzene-1,3-diol | [1][3] |

| CAS Number | 56469-10-4 | [3] |

| Molecular Formula | C₁₅H₂₄O₂ | [4] |

| Molecular Weight | 236.35 g/mol | [4] |

| Appearance | Off-white to light beige solid/powder | [4] |

| Purity | >95% (typical) |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 88-90 °C | [1][4] |

| Boiling Point | 358.5 °C at 760 mmHg | [1] |

| Density | 1.003 g/cm³ | [1] |

| Flash Point | 162.4 °C | [1] |

| Solubility | Slightly soluble in chloroform and methanol. Quantitative data in common solvents like water, ethanol, and DMSO is not readily available, but its large hydrophobic alkyl chain suggests low aqueous solubility. | [4] |

| pKa (predicted) | 9.51 ± 0.10 | [4] |

| Storage Conditions | -20°C in a freezer to maintain stability. | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of a compound. Below are generalized protocols for key experiments related to this compound.

Synthesis of this compound

A common synthetic route involves a multi-step process starting from 2,6-dimethoxyphenol.[5]

Experimental Workflow: Synthesis of this compound

Caption: Multi-step synthesis of this compound.

Methodology:

-

Friedel-Crafts Alkylation: 2,6-Dimethoxyphenol is reacted with 1,1-dimethyl-1-heptanol in the presence of a strong acid catalyst, such as methanesulfonic acid, to yield 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene.[5]

-

Phosphorylation: The resulting phenolic compound is then reacted with a halogenated disubstituted phosphite to form a phosphate ester.[5]

-

Reduction: The phosphate ester is treated with an alkali metal (e.g., sodium in liquid ammonia) to cleave the phosphate group and produce 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene.[5]

-

Demethylation: The final step involves the demethylation of the methoxy groups using a strong Lewis acid, such as boron tribromide, to yield the final product, this compound.[5]

Determination of Solubility (General Protocol)

A general protocol to determine the solubility of an organic compound in various solvents.

Methodology:

-

To a small, known volume of the solvent (e.g., 1 mL of water, ethanol, or DMSO) in a vial, add a small, pre-weighed amount of this compound (e.g., 1 mg).

-

Stir or vortex the mixture vigorously at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the sample to pellet any undissolved solid.

-

Carefully remove a known volume of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Determination of pKa (General Protocol for Phenolic Compounds)

The pKa of a phenolic compound can be determined spectrophotometrically.

Methodology:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Add a small, constant volume of the stock solution to each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution. The absorbance will change with pH as the phenolic hydroxyl groups deprotonate.

-

Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH.

-

The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Spectral Characteristics

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Signals in the range of 6.0-7.0 ppm, showing characteristic splitting patterns for a 1,3,5-trisubstituted benzene ring.

-

Hydroxyl Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

Alkyl Chain Protons:

-

A singlet for the two methyl groups of the dimethylheptyl moiety.

-

Multiplets for the methylene groups of the heptyl chain.

-

A triplet for the terminal methyl group of the heptyl chain.

-

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the aromatic region (100-160 ppm). The carbons bearing the hydroxyl groups would be the most downfield.

-

Alkyl Chain Carbons: Signals in the aliphatic region (10-40 ppm).

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 236.35).

-

Fragmentation: Characteristic fragmentation patterns would involve the loss of alkyl fragments from the dimethylheptyl side chain.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.

Biological Activity and Signaling Pathway

This compound is a known ligand for cannabinoid receptors, specifically CB1 and CB2.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway

Caption: Simplified signaling cascade upon cannabinoid receptor activation.

Activation of CB1 and CB2 receptors by a ligand like this compound typically leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA). Concurrently, the G-protein activation can stimulate the mitogen-activated protein kinase (MAPK) pathway and activate phospholipase C (PLC), leading to an increase in intracellular calcium. These signaling events ultimately modulate gene expression related to cellular processes such as survival and apoptosis.

Experimental Protocol: Cannabinoid Receptor Binding Assay (General)

A radioligand binding assay is a common method to determine the affinity of a compound for a receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line engineered to express a high level of CB1 or CB2 receptors.

-

Incubation: Incubate the cell membranes with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (this compound).

-

Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) of the test compound can be calculated. The Ki value represents the affinity of the compound for the receptor.

Conclusion

This compound is a well-characterized synthetic intermediate with defined physical and chemical properties that are critical for its role in the synthesis of the cannabinoid drug Nabilone. Its biological activity as a cannabinoid receptor ligand is a direct consequence of its specific chemical structure. This technical guide provides a foundational understanding of this important molecule for professionals in the fields of chemical synthesis and drug discovery. Further research to obtain and publish detailed experimental spectral data would be a valuable addition to the scientific literature.

References

5-(1,1-Dimethylheptyl)resorcinol: A Precursor in Synthetic Cannabinoid Development - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1,1-Dimethylheptyl)resorcinol is a key chemical intermediate in the synthesis of a variety of synthetic cannabinoids, most notably Nabilone and HU-210. This technical guide provides an in-depth overview of its synthesis, its conversion into pharmacologically active cannabinoids, and the analytical methods for its characterization. Furthermore, it delves into the pharmacology of its derivatives, focusing on their interaction with cannabinoid receptors CB1 and CB2, and elucidates the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 5-(2-methyloctan-2-yl)benzene-1,3-diol, is an off-white crystalline powder.[1] Its core structure consists of a resorcinol (1,3-dihydroxybenzene) ring substituted with a bulky 1,1-dimethylheptyl group at the 5-position. This lipophilic side chain is crucial for the binding of its cannabinoid derivatives to the cannabinoid receptors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 56469-10-4 | [2] |

| Molecular Formula | C₁₅H₂₄O₂ | [2] |

| Molecular Weight | 236.35 g/mol | [2] |

| Purity (by HPLC) | ≥ 98% | [3] |

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts alkylation of a protected resorcinol derivative with an appropriate alkylating agent.[4]

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

2,6-dimethoxyphenol

-

1,1-dimethyl-1-heptanol

-

Methanesulfonic acid

-

Halogenated disubstituted phosphite (e.g., diethyl chlorophosphite)

-

Alkali metal (e.g., sodium or lithium) in an appropriate solvent (e.g., liquid ammonia)

-

Boron tribromide (BBr₃)

-

Anhydrous solvents (e.g., dichloromethane, diethyl ether)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Alkylation: In a round-bottom flask under an inert atmosphere, dissolve 2,6-dimethoxyphenol in an anhydrous solvent. Add 1,1-dimethyl-1-heptanol and methanesulfonic acid. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Phosphorylation: To the resulting 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene, add a halogenated disubstituted phosphite to protect the hydroxyl group.

-

Reduction: The resulting phosphate ester is then reacted with an alkali metal in a suitable solvent to afford 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene.[5]

-

Demethylation: The dimethoxybenzene derivative is dissolved in an anhydrous solvent and cooled in an ice bath. Boron tribromide is added dropwise, and the reaction is stirred until demethylation is complete.[5]

-

Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., methanol), and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Conversion to Synthetic Cannabinoids

This compound is a versatile precursor for the synthesis of several potent synthetic cannabinoids.

Synthesis of HU-210

HU-210 is a potent synthetic cannabinoid that is structurally related to THC. Its synthesis involves the condensation of this compound with (-)-Myrtenol.[6]

Experimental Protocol:

-

Condensation: In a reaction vessel, this compound and (-)-Myrtenol are dissolved in a suitable solvent. A catalyst, such as p-toluenesulfonic acid or a Lewis acid, is added.

-

Reaction: The mixture is heated under reflux until the reaction is complete.

-

Purification: The crude product is purified by column chromatography to yield HU-210.

Synthesis of Nabilone

Nabilone is a synthetic cannabinoid used as an antiemetic. Its synthesis from this compound involves a multi-step process.[7]

Experimental Protocol:

A detailed, multi-step synthesis is required for Nabilone. A general overview involves the reaction of this compound with a suitable diketone or its equivalent, followed by cyclization and further functional group manipulations to achieve the final tricyclic structure of Nabilone.[7] A specific method involves an SnCl₄-catalyzed isomerization and ring closure, which can yield Nabilone in good yield.[7]

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the analysis and quantification of this compound.

HPLC-UV Method for Quantification

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.[9]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Detection Wavelength: 280 nm.[9]

-

Injection Volume: 10-20 µL.[8]

Sample Preparation:

-

Reaction mixture aliquots should be diluted with the mobile phase to an appropriate concentration.

-

Samples should be filtered through a 0.45 µm syringe filter before injection.

Diagram 2: Analytical Workflow for HPLC Quantification

Caption: A typical workflow for the quantitative analysis of this compound.

Pharmacology of Derivatives

The synthetic cannabinoids derived from this compound exert their pharmacological effects primarily through interaction with the cannabinoid receptors CB1 and CB2.

Receptor Binding Affinities

The affinity of a cannabinoid for CB1 and CB2 receptors is a key determinant of its potency and pharmacological profile. Binding affinities are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

Table 2: Comparative Binding Affinities (Ki, nM) of Cannabinoids at Human CB1 and CB2 Receptors

| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Reference(s) |

| Anandamide (AEA) | Endocannabinoid | 87.7 - 239.2 | 439.5 | CB1 | [10] |

| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | 472 | 1400 | CB1 | [10] |

| Δ⁹-THC | Phytocannabinoid | 40.7 | 36.4 | Non-selective | [10] |

| HU-210 | Synthetic | 0.06 | 0.52 | Non-selective | [10] |

| Nabilone | Synthetic | 1.98 | - | CB1 | [11] |

| JWH-018 | Synthetic | 9.00 | 2.94 | CB2 | [[“]][[“]] |

| CP 55,940 | Synthetic | 0.58 | 0.69 | Non-selective | [10] |

Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[14][15] Activation of these receptors by agonists like HU-210 initiates a cascade of intracellular signaling events.

Diagram 3: Cannabinoid Receptor (CB1/CB2) Signaling Pathway

Caption: A simplified diagram of the major signaling pathways activated by cannabinoid receptors.

Key Signaling Events:

-

Receptor Activation: A cannabinoid agonist binds to the CB1 or CB2 receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its dissociation into Gαi/o-GTP and Gβγ subunits.[15]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

-

Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels, typically inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[16]

-

Activation of MAP Kinase Pathway: Both Gαi/o and Gβγ subunits can activate the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating gene expression and cell proliferation.[15]

Conclusion

This compound is a fundamentally important precursor in the field of synthetic cannabinoid research and development. Its straightforward synthesis and versatile reactivity make it an ideal starting point for the creation of potent and selective cannabinoid receptor ligands. A thorough understanding of its chemistry, analytical methods, and the pharmacology of its derivatives is essential for the continued exploration of the therapeutic potential of the endocannabinoid system. This guide provides a foundational resource for professionals in this dynamic area of research.

References

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 3. 5-(1,1-DIMETHYL-HEPTYL)RESORCINOL | 56469-10-4 [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. prepchem.com [prepchem.com]

- 6. WO2017093749A1 - Process for the preparation of 3-substituted cannabinoid compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. consensus.app [consensus.app]

- 14. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. PathWhiz [pathbank.org]

Role of 5-(1,1-Dimethylheptyl)resorcinol in Nabilone synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of 5-(1,1-Dimethylheptyl)resorcinol in the synthesis of Nabilone.

Introduction

Nabilone is a synthetic cannabinoid, marketed under the brand name Cesamet, used primarily as an antiemetic for managing nausea and vomiting associated with cancer chemotherapy.[1][2][3] Its structure is analogous to delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2] The synthesis of Nabilone is a multi-step process where the choice of precursors is critical to the final structure and activity. This document provides a detailed technical overview of the synthesis, focusing on the indispensable role of this compound as a key starting material. This compound provides the core resorcinol framework and the characteristic dimethylheptyl side chain, which are fundamental to Nabilone's pharmacological profile.

Chemical Profile of this compound

This compound is a specialized aromatic compound that serves as the foundational building block for the dibenzopyran core of Nabilone.[4] Its structure, featuring a resorcinol (1,3-dihydroxybenzene) ring substituted with a bulky tertiary alkyl group, is crucial for the condensation reaction that forms the tricyclic cannabinoid structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56469-10-4 | [4] |

| Molecular Formula | C₁₅H₂₄O₂ | [4] |

| Molecular Weight | 236.35 g/mol | [4] |

| Appearance | Off-white powder | [4] |

| Melting Point | 88-90 °C | [4] |

| Boiling Point | 358.5 °C at 760 mmHg | [4] |

| Density | 1.003 g/cm³ | [4] |

| Purity (Typical) | ≥ 98% (HPLC) | [4] |

The Role of this compound in Nabilone Synthesis

The synthesis of racemic Nabilone involves the acid-catalyzed condensation of this compound with a suitable C-ring precursor, followed by isomerization. The resorcinol derivative acts as the nucleophile in a Friedel-Crafts-type alkylation reaction, forming the key carbon-carbon bond that links the phenolic ring to the terpene-derived fragment.

The bulky 1,1-dimethylheptyl group is a critical structural feature. It significantly influences the steric environment of the reaction, which can affect the regioselectivity of the condensation.[5][6] This side chain is also a key pharmacophoric element, contributing to the binding affinity of Nabilone at cannabinoid receptors.

Synthetic Pathway Overview

The most common synthesis involves the reaction of this compound with a bicyclic diene derivative. This condensation and subsequent ring closure are typically catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄). This initial reaction produces a mixture of cis and trans isomers of Nabilone. A subsequent isomerization step, often using aluminum chloride (AlCl₃), is employed to convert the mixture to the thermodynamically more stable trans-isomer, which constitutes the final active pharmaceutical ingredient.

Caption: Figure 1: Nabilone Synthesis Pathway

Quantitative Data

The efficiency of the Nabilone synthesis is highly dependent on the reaction conditions. The use of specific catalysts and solvents has been optimized to maximize yield and stereoselectivity.

Table 2: Summary of Reaction Yields in Nabilone Synthesis

| Reaction Step | Reagents & Conditions | Yield (%) | Notes | Reference |

| Condensation/Annulation | This compound, bicyclic diene, SnCl₄, H₂O | 89% | Yield for the combined mixture of cis and trans isomers. The addition of water dramatically improves the yield. | |

| Isomerization | (±)-cis/trans Nabilone mixture, AlCl₃ | 93% | Conversion of the cis-isomer to the desired trans-isomer. | |

| Overall Synthesis | From p-methoxy acetophenone (precursor to the diene) | 45% | Overall yield for the four-step synthesis of racemic trans-Nabilone. |

Experimental Protocols

The following is a generalized experimental protocol based on descriptions in the literature.[1][7] Researchers should consult original publications and perform appropriate safety assessments before implementation.

Materials and Reagents

-

This compound

-

Bicyclic diene precursor (e.g., 3,3-dimethyl-1,5-cyclohexadien-1-yl methyl ketone derivative)

-

Tin(IV) chloride (SnCl₄)

-

Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or benzene

-

Water (for reaction enhancement and workup)

-

Sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Generalized Procedure

Step 1: Condensation/Annulation

-

In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the bicyclic diene precursor in anhydrous dichloromethane.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add a solution of tin(IV) chloride (SnCl₄) in dichloromethane to the reaction mixture. A small, controlled amount of water is added, as this has been shown to dramatically improve the reaction yield.

-

Allow the reaction to stir at low temperature for a specified time, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution.

-

Perform a liquid-liquid extraction using ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, a mixture of cis and trans Nabilone.

Step 2: Isomerization

-

Dissolve the crude product mixture from Step 1 in an appropriate solvent.

-

Add aluminum chloride (AlCl₃) and stir the reaction. This step facilitates the epimerization of the less stable cis-isomer to the desired trans-isomer.

-

Monitor the isomerization by TLC or HPLC until the desired ratio is achieved.

-

Work up the reaction similarly to Step 1 (quenching, extraction, drying).

-

Purify the final product using column chromatography to obtain pure (±)-trans-Nabilone.

Caption: Figure 2: Experimental Workflow

Conclusion

This compound is not merely an ingredient but a cornerstone in the chemical synthesis of Nabilone. It provides the essential dihydroxy-aromatic core and the critical alkyl side chain required for the drug's tricyclic structure and pharmacological efficacy. The synthetic route, centered around a Lewis acid-catalyzed condensation with this resorcinol derivative, highlights a classic yet effective strategy in medicinal chemistry. Understanding the properties and reactivity of this compound is fundamental for professionals engaged in the development, optimization, and production of Nabilone and related cannabinoid analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nabilone - Wikipedia [en.wikipedia.org]

- 4. innospk.com [innospk.com]

- 5. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. future4200.com [future4200.com]

5-(1,1-Dimethylheptyl)resorcinol: A Technical Guide to its Interaction with Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1,1-Dimethylheptyl)resorcinol as a potent synthetic cannabinoid receptor ligand. It is structurally analogous to naturally occurring cannabinoids and exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] This document details the pharmacological characteristics of this compound, including its binding affinity and functional activity, supported by detailed experimental protocols for its characterization. Furthermore, this guide elucidates the key signaling pathways modulated by this compound upon cannabinoid receptor activation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and cannabinoid science.

Introduction

This compound is a synthetic alkylresorcinol that has garnered significant interest within the scientific community for its potent interaction with the endocannabinoid system.[1] Its chemical structure, characterized by a resorcinol core and a bulky 1,1-dimethylheptyl side chain, confers high affinity for both CB1 and CB2 receptors.[1] This compound serves as a critical tool for investigating the physiological and pathophysiological roles of the endocannabinoid system and is also utilized as a key intermediate in the synthesis of the pharmaceutical agent Nabilone.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 5-(2-methyloctan-2-yl)benzene-1,3-diol |

| CAS Number | 56469-10-4 |

| Molecular Formula | C15H24O2 |

| Molecular Weight | 236.35 g/mol |

| Appearance | Off-white to light beige solid |

Cannabinoid Receptor Binding and Functional Activity

Table 3.1: Cannabinoid Receptor Binding Affinity

| Receptor | Ligand | Kᵢ (nM) |

| CB1 | This compound | High Affinity (Specific value not consistently reported) |

| CB2 | This compound | High Affinity (Specific value not consistently reported) |

Table 3.2: Cannabinoid Receptor Functional Activity

| Receptor | Assay | Parameter | Value |

| CB1 | GTPγS Binding / cAMP Assay | EC₅₀ | Potent Agonist (Specific value not consistently reported) |

| CB1 | GTPγS Binding / cAMP Assay | Eₘₐₓ | Full or Partial Agonist (Specific value not consistently reported) |

| CB2 | GTPγS Binding / cAMP Assay | EC₅₀ | Potent Agonist (Specific value not consistently reported) |

| CB2 | GTPγS Binding / cAMP Assay | Eₘₐₓ | Full or Partial Agonist (Specific value not consistently reported) |

Experimental Protocols

The characterization of this compound as a cannabinoid receptor ligand involves a suite of in vitro assays to determine its binding affinity and functional efficacy. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Workflow for Radioligand Binding Assay

Caption: A flowchart illustrating the key steps in a radioligand binding assay.

Methodology:

-

Receptor Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.

-

Assay Setup: In a 96-well plate, incubate receptor membranes with a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

Workflow for GTPγS Binding Assay

Caption: A flowchart outlining the procedure for a GTPγS binding assay.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing CB1 or CB2 are used.

-

Assay Setup: Membranes are incubated with a radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS), GDP, and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow for agonist-induced G-protein activation and the binding of [³⁵S]GTPγS.

-

Filtration and Quantification: The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.

-

Data Analysis: A dose-response curve is generated to determine the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximum effect) values.

cAMP Accumulation Assay

This assay assesses the functional consequence of CB1 and CB2 receptor activation, which are typically Gᵢ/ₒ-coupled and thus inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Workflow for cAMP Accumulation Assay

Caption: A flowchart detailing the steps of a cAMP accumulation assay.

Methodology:

-

Cell Culture: Whole cells expressing the cannabinoid receptor of interest are used.

-

Adenylyl Cyclase Stimulation: Intracellular cAMP levels are elevated using an adenylyl cyclase activator such as forskolin.

-

Agonist Treatment: The cells are then treated with varying concentrations of this compound.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of available commercial kits (e.g., ELISA, HTRF).

-

Data Analysis: The inhibitory effect of the compound on forskolin-stimulated cAMP accumulation is quantified to determine its EC₅₀ and Eₘₐₓ.

Signaling Pathways

Activation of CB1 and CB2 receptors by this compound initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory G-proteins (Gᵢ/ₒ).

Canonical CB1/CB2 Signaling Pathway

Caption: A diagram of the primary signaling cascade initiated by CB1/CB2 receptor activation.

Upon agonist binding, the activated Gᵢ/ₒ-protein dissociates into its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαᵢ subunit directly inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. This, in turn, decreases the activity of protein kinase A (PKA).

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The βγ subunits can modulate the activity of various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are involved in regulating a wide array of cellular processes, such as gene expression, cell proliferation, and apoptosis.

-

Regulation of Ion Channels (Primarily CB1): The activation of CB1 receptors can also lead to the modulation of ion channel activity, typically resulting in the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

Conclusion

This compound is a valuable pharmacological tool for the study of the endocannabinoid system due to its high affinity for both CB1 and CB2 receptors. Its activity as a cannabinoid receptor agonist is mediated through canonical Gᵢ/ₒ-protein coupled signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other novel cannabinoid receptor ligands, facilitating further advancements in our understanding of cannabinoid pharmacology and the development of new therapeutic agents.

References

The Pharmacological Profile of 5-(1,1-Dimethylheptyl)resorcinol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,1-Dimethylheptyl)resorcinol and its derivatives represent a significant class of synthetic cannabinoids that have garnered considerable interest in pharmacological research. Structurally analogous to the active constituents of Cannabis sativa, these compounds exhibit high affinity for cannabinoid receptors, primarily CB1 and CB2, making them valuable tools for investigating the endocannabinoid system. Their therapeutic potential is underscored by their role as precursors in the synthesis of clinically used drugs such as Nabilone, a synthetic cannabinoid for chemotherapy-induced nausea and vomiting. This technical guide provides a comprehensive overview of the pharmacological profile of this compound derivatives, focusing on their receptor binding affinities, functional activities, structure-activity relationships, and in vivo effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development in this area.

Core Structure and Pharmacological Significance

The core structure of these compounds features a resorcinol (1,3-dihydroxybenzene) moiety substituted with a bulky 1,1-dimethylheptyl side chain. This lipophilic side chain is a critical determinant of their high affinity for the largely hydrophobic binding pockets of the cannabinoid receptors. Modifications to the resorcinol core and the alkyl side chain have led to the development of a diverse library of analogs with varying potencies and selectivities for CB1 and CB2 receptors, thereby enabling the fine-tuning of their pharmacological effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities of representative this compound derivatives at human CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

| Compound | Derivative Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |

| Derivative 1 | Alkyl-resorcinol | Potent (nanomolar range) | Potent (nanomolar range) | Non-selective |

| Derivative 11 | Alkyl-resorcinol | Similar to WIN 55,212 | Similar to WIN 55,212 | Non-selective |

| Derivative 14 | Alkyl-resorcinol | Lower affinity than 11 | Higher selectivity than 11 | CB2-selective |

| Derivative 32 | Resorcinol-anandamide hybrid | Potent | Potent | Non-selective |

| Derivative 38 | Resorcinol-anandamide hybrid | 1000 | 35 | ~28-fold for CB2 |

| CB-25 | Olivetol-derived | - | - | - |

| CB-52 | Resorcinol-derived | - | - | - |

Note: Specific Ki values are often presented in the primary literature and can vary based on the assay conditions. The table provides a comparative summary based on available data.

Table 2: Functional Activity of this compound Derivatives

| Compound | Receptor | Functional Activity | Assay |

| Derivative 11 | CB1 & CB2 | Agonist | in vitro functional assays |

| Derivative 14 | CB2 | Weak competitive inverse agonist | in vitro functional assays |

| CB-25 | CB1 | Partial agonist | Forskolin-induced cAMP formation |

| CB-25 | CB2 | Neutral antagonist | in vitro functional assays |

| CB-52 | CB1 | Partial agonist | Forskolin-induced cAMP formation |

| CB-52 | CB2 | Neutral antagonist | in vitro functional assays |

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is intricately linked to their chemical structure. Key SAR insights include:

-

The 5-Alkyl Chain: The 1,1-dimethylheptyl group at the 5-position of the resorcinol ring is crucial for high cannabinoid receptor affinity. The gem-dimethyl substitution on the alkyl chain appears to enhance potency.

-

Modifications to the Resorcinol Core: Substitution on the phenolic hydroxyl groups can significantly impact activity. For instance, the introduction of an alkyloxy chain at the 1-position can influence both affinity and selectivity.

-

Hybrid Structures: Combining the resorcinol scaffold with features of endocannabinoids, such as anandamide, has yielded potent ligands. These "hybrids" can exhibit high affinity and, in some cases, improved selectivity for CB2 receptors. For example, derivative 38, with a longer chain and a modified headgroup, shows significant CB2 selectivity.[1]

In Vivo Pharmacological Effects

Several this compound derivatives have demonstrated significant pharmacological effects in preclinical animal models.

-

Antinociceptive Activity: Compounds with potent CB1 and CB2 receptor agonist activity, such as derivative 32, have shown potent antinociceptive effects in models of acute and inflammatory pain.[1] This suggests their potential for the development of novel analgesics.

-

Anti-inflammatory Effects: The activation of CB2 receptors, which are predominantly expressed in immune cells, is a key mechanism for the anti-inflammatory effects of cannabinoids. CB2-selective derivatives could offer therapeutic benefits for inflammatory conditions with a reduced risk of the psychoactive side effects associated with CB1 receptor activation.

Signaling Pathways

This compound derivatives exert their effects by modulating the signaling pathways coupled to CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).

Caption: Simplified signaling cascade initiated by the binding of a this compound derivative to cannabinoid receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological characterization of these compounds. The following sections outline typical experimental protocols.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: [³H]CP-55,940 or another suitable high-affinity cannabinoid ligand.

-

Test compounds (this compound derivatives).

-

Non-specific binding control: A high concentration of a non-radiolabeled high-affinity ligand (e.g., WIN 55,212-2).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well plates, cell harvester, glass fiber filters, scintillation counter, and scintillation fluid.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and either assay buffer (for total binding), test compound (for competition), or non-specific binding control.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from a competition curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Caption: A flowchart illustrating the key steps in a competitive radioligand binding assay.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

-

Membrane preparations from cells expressing the cannabinoid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compounds.

-

Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with the test compound for 15 minutes at 30°C.

-

Initiation: Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination and Detection: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS. For SPA, this involves adding SPA beads and centrifuging. For filtration, the mixture is filtered through glass fiber filters.

-

Quantification: Measure the radioactivity using a suitable counter.

-

Data Analysis: Plot the stimulated binding against the log of the compound concentration to determine EC₅₀ and Emax values for agonists. For antagonists, their ability to inhibit agonist-stimulated binding is measured.

Caption: A flowchart outlining the procedure for a [³⁵S]GTPγS functional assay.

Conclusion

This compound derivatives constitute a versatile and pharmacologically significant class of cannabinoid receptor ligands. Their amenability to chemical modification allows for the exploration of structure-activity relationships and the development of compounds with tailored affinities and functional activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of molecules. Further investigation into their in vivo efficacy, pharmacokinetics, and safety profiles will be crucial for their translation into novel therapeutics for a range of disorders, including pain, inflammation, and neurological conditions.

References

An In-Depth Technical Guide to the Bioactivity of 5-(1,1-Dimethylheptyl)resorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,1-Dimethylheptyl)resorcinol, a synthetic alkylresorcinol, has garnered significant interest within the scientific community for its notable biological activity. Structurally analogous to natural cannabinoids, this compound serves as a potent and selective ligand for cannabinoid receptors, making it an invaluable tool in the exploration of the endocannabinoid system. Its primary role as a high-affinity ligand for both cannabinoid receptor type 1 (CB1) and type 2 (CB2) has positioned it as a key molecule for investigating receptor binding kinetics, signal transduction pathways, and the physiological effects mediated by cannabinoid receptor activation.

Furthermore, this compound is a critical intermediate in the pharmaceutical synthesis of Nabilone, a synthetic cannabinoid analog used clinically as an antiemetic for chemotherapy-induced nausea and vomiting.[1] This technical guide provides a comprehensive overview of the bioactivity of this compound, detailing its mechanism of action, associated signaling pathways, and the experimental protocols utilized to characterize its function.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 56469-10-4 | [2] |

| Molecular Formula | C₁₅H₂₄O₂ | [2] |

| Molecular Weight | 236.35 g/mol | [2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 88-90 °C | [1] |

| Boiling Point | 358.5 °C at 760 mmHg | [1] |

| Density | 1.003 g/cm³ | [1] |

| Storage | -20 °C | [1] |

Bioactivity and Mechanism of Action

The principal bioactivity of this compound stems from its function as a cannabinoid receptor agonist. It exhibits high affinity for both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) integral to the endocannabinoid system.

-

CB1 Receptors: Predominantly expressed in the central nervous system, their activation is associated with the psychoactive effects of cannabinoids, as well as modulation of pain, appetite, and memory.

-

CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, their activation is linked to anti-inflammatory and immunomodulatory effects.

Quantitative Bioactivity Data (Comparative)

| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Reference |

| Anandamide | CB1 | 89 | 31 | |

| CB2 | 371 | 27 | ||

| CP 55,940 | CB1 | 0.6 - 5.0 | 0.2 | |

| CB2 | 0.7 - 2.6 | 0.3 | ||

| WIN 55,212-2 | CB1 | 62.3 | - | [3] |

| CB2 | 3.3 | - | [3] | |

| Nabilone | CB1 | 2.89 | - | [4] |

| CB2 | 1.84 | - | [4] |

Note: EC₅₀ values can vary depending on the specific functional assay employed.

Signaling Pathways

Upon binding of an agonist like this compound, cannabinoid receptors undergo a conformational change, leading to the activation of intracellular signaling cascades through the associated Gi/o proteins. The primary downstream effects include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), which are involved in regulating gene expression and cellular processes like proliferation, differentiation, and apoptosis.

Experimental Protocols

The bioactivity of this compound and other cannabinoid ligands is typically assessed using a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP 55,940).

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand, e.g., WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

-

96-well plates.

-

Filtration system (cell harvester and glass fiber filters).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Dilute the radioligand to a final concentration of approximately 0.5-1.0 nM.

-

Prepare the non-specific binding control at a high concentration (e.g., 10 µM).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: Add diluted test compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to act as an agonist or antagonist at cannabinoid receptors by quantifying its effect on cAMP levels.

Materials:

-

Cells stably expressing human CB1 or CB2 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP assay kit (e.g., ELISA-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with the test compound at various concentrations.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).

-

For antagonists, perform the assay in the presence of a known agonist and determine the IC₅₀ value (the concentration that inhibits 50% of the agonist's effect).

-

Conclusion

This compound is a well-established synthetic cannabinoid receptor ligand with high affinity for both CB1 and CB2 receptors. Its primary utility lies in its application as a research tool for probing the endocannabinoid system and as a key starting material in the synthesis of the therapeutic agent Nabilone. While specific quantitative bioactivity data for this compound is not widely published, its potent interaction with cannabinoid receptors is evident from its established applications. The experimental protocols and signaling pathways detailed in this guide provide a framework for the investigation and characterization of this compound and other novel cannabinoid receptor modulators. Further research to quantify its binding and functional parameters would be highly valuable to the scientific community.

References

- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

5-(1,1-Dimethylheptyl)resorcinol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 5-(1,1-Dimethylheptyl)resorcinol (also known as Diheptylresorcinol). Due to the limited publicly available quantitative data for this specific molecule, this document focuses on providing detailed experimental protocols for determining these crucial parameters, alongside an analysis of its role as a cannabinoid receptor ligand with corresponding signaling pathway diagrams.

Physicochemical Properties and Solubility Profile

This compound is a synthetic alkylresorcinol that presents as an off-white to light beige solid. Its structure, featuring a polar resorcinol head and a long, non-polar dimethylheptyl tail, renders it highly lipophilic. This inherent lipophilicity is a key determinant of its solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Chloroform | Slightly Soluble | |

| Methanol | Slightly Soluble |

The poor aqueous solubility of this compound can present challenges for formulation and oral bioavailability.[2]

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following is a detailed, generalized protocol for determining the thermodynamic solubility of this compound in various solvents, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-